N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide
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Overview
Description
Scientific Research Applications
Antibacterial Activity
The research conducted by Lahmidi et al. (2019) on a derivative of pyrimidine, which includes the 1,2,4-triazolo[1,5-a]pyrimidine ring, highlights its antibacterial properties. Their study focused on the synthesis and characterization of this compound, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria (Lahmidi et al., 2019).
Anticancer Effects
A study by Wang et al. (2015) explored the modification of a compound containing the 1,2,4-triazolo[1,5-a]pyrimidine structure. This modification led to potent antiproliferative activities against human cancer cell lines, suggesting its potential as an anticancer agent with reduced toxicity (Wang et al., 2015).
Synthesis and Characterization
Kovygin et al. (2021) proposed a method for synthesizing acetanilides based on 1,2,4-triazolo[1,5-a]pyrimidine. This process involved a regioselective domino reaction, expanding the possibilities for developing new compounds with this core structure (Kovygin et al., 2021).
Anticonvulsant Activity
Kelley et al. (1995) synthesized analogs of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, including triazolo[4,5-d]pyrimidines. These compounds were evaluated for their anticonvulsant activities, providing insights into their potential as novel anticonvulsant agents (Kelley et al., 1995).
Antimycobacterial Agents
Abdel-Rahman et al. (2009) designed and synthesized fluorinated triazolo[1,5-a]pyrimidine derivatives as antimycobacterial agents. One compound, in particular, showed significant inhibitory effects against Mycobacterium tuberculosis, suggesting its potential as an antimycobacterial agent (Abdel-Rahman et al., 2009).
Anti-Parkinsonian Potential
Azam et al. (2010) explored the synthesis of thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones and evaluated them for their anti-Parkinsonian and neuroprotective potential. These compounds showed promising activity in alleviating neuroleptic-induced catalepsy and oxidative stress in mice (Azam et al., 2010).
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing the phosphorylation of key components necessary for cell proliferation . This inhibitory action results in the arrest of the cell cycle and can lead to apoptosis, or programmed cell death .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . By preventing the progression of the cell cycle, this compound can halt the proliferation of cells, particularly cancer cells that often exhibit uncontrolled growth .
Pharmacokinetics
These properties can influence the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and can exert its therapeutic effect .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This can lead to a decrease in tumor size and potentially halt the progression of the disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other drugs or substances can impact the compound’s action through potential drug-drug interactions .
Properties
IUPAC Name |
2-fluoro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-13-6-2-1-5-12(13)14(22)17-7-3-4-11-8-18-15-19-10-20-21(15)9-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKSBQZUJYTZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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